3-(3,5-Dimethoxyphenyl)-2-methyl-1-propene

Description

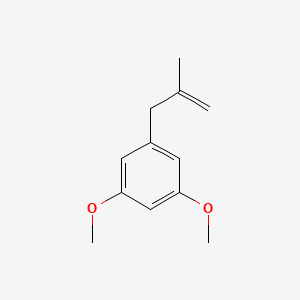

3-(3,5-Dimethoxyphenyl)-2-methyl-1-propene (CAS: 3395-40-2) is an organic compound featuring a phenyl ring substituted with two methoxy (-OCH₃) groups at the 3 and 5 positions and a 2-methyl-1-propenyl chain at position 1. Its molecular formula is C₁₁H₁₄O₂, with a molar mass of 178.23 g/mol. The methoxy groups are electron-donating, enhancing the ring’s reactivity toward electrophilic substitution, while the methyl-propenyl chain contributes to its hydrophobic character. This compound is often utilized as an intermediate in pharmaceutical and agrochemical synthesis due to its versatile reactivity .

Properties

IUPAC Name |

1,3-dimethoxy-5-(2-methylprop-2-enyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O2/c1-9(2)5-10-6-11(13-3)8-12(7-10)14-4/h6-8H,1,5H2,2-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKKPTZAURBAFLN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)CC1=CC(=CC(=C1)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50572601 | |

| Record name | 1,3-Dimethoxy-5-(2-methylprop-2-en-1-yl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50572601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

204846-44-6 | |

| Record name | 1,3-Dimethoxy-5-(2-methylprop-2-en-1-yl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50572601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,5-Dimethoxyphenyl)-2-methyl-1-propene typically involves the use of Suzuki–Miyaura coupling reactions. This method is favored due to its mild reaction conditions and functional group tolerance . The process involves the coupling of a boronic acid derivative of 3,5-dimethoxyphenyl with a suitable alkene precursor under palladium catalysis .

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(3,5-Dimethoxyphenyl)-2-methyl-1-propene undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Catalytic hydrogenation using palladium on carbon can reduce the double bond in the propene moiety.

Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, particularly at the positions ortho to the methoxy groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Hydrogen gas in the presence of palladium on carbon.

Substitution: Bromine in the presence of a Lewis acid catalyst.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of the corresponding alkane.

Substitution: Formation of brominated derivatives.

Scientific Research Applications

3-(3,5-Dimethoxyphenyl)-2-methyl-1-propene has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(3,5-Dimethoxyphenyl)-2-methyl-1-propene involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may exert its effects through the generation of reactive oxygen species (ROS), leading to oxidative stress and apoptosis in cancer cells . The compound’s interaction with cellular enzymes and receptors can modulate various biochemical pathways, contributing to its observed biological activities .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

Key Observations:

Electronic Effects :

- The dimethoxy derivative (target compound) has an electron-rich aromatic ring due to the +M (mesomeric) effect of -OCH₃, making it reactive toward electrophiles.

- The dichloro analog (C₁₀H₁₀Cl₂) exhibits electron-withdrawing -Cl groups, deactivating the ring and reducing electrophilic substitution rates .

- The dimethyl-hydroxyl compound (C₁₁H₁₄O) combines electron-donating -CH₃ groups with a polar -OH group, enabling both hydrophobic interactions and H-bonding .

Solubility: The hydroxyl group in the dimethyl-hydroxyl derivative increases water solubility compared to the dimethoxy and dichloro analogs. The dichloro compound’s nonpolar Cl substituents reduce solubility in polar solvents .

Stability :

Research Findings and Challenges

- Reactivity Studies: The dimethoxy compound undergoes faster electrophilic substitution (e.g., nitration) than the dichloro analog, as shown in comparative kinetic studies (inferred from substituent effects) . The hydroxyl derivative’s acidity (pKa ~10) allows it to act as a proton donor in catalytic reactions .

Thermal Stability :

- Challenges: Limited commercial availability of the dimethoxy compound (prices listed as “To inquire” in supplier data) may hinder large-scale applications .

Biological Activity

3-(3,5-Dimethoxyphenyl)-2-methyl-1-propene, also known as 3,5-dimethoxyallylbenzene, is an organic compound that has garnered attention for its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound features a propene backbone attached to a 3,5-dimethoxyphenyl group. This structural arrangement imparts unique chemical reactivity and biological properties that are distinct from other similar compounds.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. Key mechanisms include:

- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cells, leading to apoptosis in cancer cells.

- Enzyme Interaction : It interacts with enzymes involved in metabolic pathways and oxidative stress responses.

- Antimicrobial Activity : Preliminary studies suggest potential antibacterial and antifungal properties.

Anticancer Properties

Research has indicated that this compound exhibits significant anticancer activity. For instance:

- Cell Line Studies : In vitro assays demonstrated that the compound could inhibit the proliferation of various cancer cell lines, with IC50 values indicating effective cytotoxicity .

Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties:

- Minimum Inhibitory Concentration (MIC) : Studies have shown that derivatives of this compound possess antibacterial activity against certain pathogens. For example, the MIC values were found to be comparable to established antibiotics .

Summary of Biological Activities

Case Studies

Several studies have explored the biological effects of this compound:

- Anticancer Study : A study reported that treatment with the compound resulted in reduced viability of HeLa cells, suggesting potential for further development as an anticancer agent.

- Antibacterial Assessment : Another study assessed the antibacterial efficacy of this compound against Gram-positive and Gram-negative bacteria, revealing promising results that warrant additional investigation into its applications in treating infections.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.